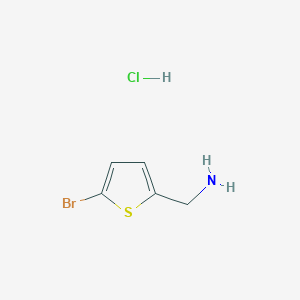

(5-Bromothiophen-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromothiophen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYVWUCEDHIAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655345 | |

| Record name | 1-(5-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001414-56-7 | |

| Record name | 1-(5-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromothiophen-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Bromothiophen-2-yl)methanamine hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of (5-Bromothiophen-2-yl)methanamine Hydrochloride

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently incorporated into scaffolds for a range of therapeutic targets. Its synthesis is a critical step in the development of novel pharmaceutical agents. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, offering field-proven insights into experimental design, mechanistic rationale, and protocol execution. We will explore two robust and widely applicable synthetic strategies: a modern approach via a Boc-protected intermediate and the classic Gabriel synthesis. Each pathway is detailed with step-by-step protocols, causality-driven explanations, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction: Strategic Importance of Thiophene-Based Amines

Thiophene rings are privileged structures in medicinal chemistry, known to be bioisosteres of phenyl groups but with distinct electronic properties and metabolic profiles.[1] The introduction of an aminomethyl group at the 2-position and a bromine atom at the 5-position provides two orthogonal points for further chemical modification. The bromine atom is particularly amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the rapid generation of diverse compound libraries.[2][3] The primary amine serves as a crucial handle for amide bond formation, reductive amination, or sulfonylation. The hydrochloride salt form of the final compound enhances stability, crystallinity, and aqueous solubility, making it ideal for handling and formulation.[4]

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several precursors. The choice of pathway often depends on factors such as starting material availability, scalability, desired purity, and tolerance of specific functional groups in related analogues. The most reliable and frequently employed strategies start from either 5-bromothiophene-2-carbaldehyde or 5-bromo-2-thiophenemethanol.

Caption: High-level overview of the two primary synthetic pathways.

Pathway I: Synthesis via a Boc-Protected Intermediate

This pathway is arguably the most versatile, especially in a drug discovery setting. It leverages the stability and ease of handling of the tert-butoxycarbonyl (Boc) protected intermediate. The synthesis begins with the commercially available 5-bromothiophene-2-carbaldehyde and proceeds through a reductive amination followed by an acid-mediated deprotection.

Principle and Rationale

The core of this strategy is the conversion of an aldehyde to a primary amine. Direct reductive amination with ammonia can be challenging due to the volatility of ammonia and competing side reactions.[5][6] A more controlled approach involves forming an imine in situ, which is then reduced. Using a Boc-protected amine precursor or trapping the newly formed amine with a Boc group provides a stable, easily purifiable intermediate. The final deprotection step with a strong acid like hydrochloric acid is typically clean and high-yielding, directly affording the desired hydrochloride salt.[7][8][9]

Experimental Protocols

Step 1: Synthesis of tert-Butyl N-[(5-bromothiophen-2-yl)methyl]carbamate

This step combines reductive amination and Boc protection. While it can be done in two separate steps, a one-pot procedure is often more efficient.

-

Reaction Setup: To a solution of 5-bromothiophene-2-carbaldehyde (1.0 eq.) in methanol (MeOH, ~0.5 M) in a round-bottom flask, add ammonium acetate (NH₄OAc, 3.0 eq.) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq.).

-

Causality: Ammonium acetate serves as the ammonia source. The reaction is typically run under weakly acidic conditions (from the acetate) which promotes the formation of the iminium ion intermediate, the species that is actually reduced. Sodium cyanoborohydride is a preferred reducing agent as it is selective for the iminium ion over the starting aldehyde, minimizing the reduction of the aldehyde to an alcohol side product.[10][11]

-

-

Reaction Execution: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde.

-

Boc Protection: Upon completion, cool the reaction mixture in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and triethylamine (TEA, 2.0 eq.). Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Causality: TEA is added to basify the medium, ensuring the newly formed primary amine is in its nucleophilic free base form to react with Boc₂O.

-

-

Workup and Purification: Concentrate the mixture under reduced pressure to remove the methanol. Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure Boc-protected amine.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the tert-butyl N-[(5-bromothiophen-2-yl)methyl]carbamate (1.0 eq.) in a minimal amount of an appropriate solvent such as 1,4-dioxane or ethyl acetate (~0.2 M).

-

Reaction Execution: Add a solution of 4M HCl in 1,4-dioxane (5.0-10.0 eq.) dropwise at room temperature. A precipitate usually forms upon addition or shortly thereafter. Stir the reaction for 2-4 hours.

-

Workup and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold ethyl acetate and then diethyl ether to remove any non-polar impurities. Dry the solid under vacuum to yield the final product as a white or off-white solid.

Data Summary

| Step | Reactants | Key Reagents | Solvent | Typical Yield | Purity |

| 1 | 5-Bromothiophene-2-carbaldehyde | NH₄OAc, NaBH₃CN, Boc₂O, TEA | Methanol, EtOAc | 60-80% | >95% |

| 2 | tert-Butyl N-[(5-bromothiophen-2-yl)methyl]carbamate | 4M HCl in Dioxane | 1,4-Dioxane | 90-98% | >98% |

Pathway II: The Gabriel Synthesis

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, completely avoiding the over-alkylation products (secondary and tertiary amines) that can plague other methods.[1][13][14] This pathway is ideal when a high-purity product is paramount.

Principle and Rationale

This multi-step synthesis first converts a stable alcohol precursor, 5-bromo-2-thiophenemethanol, into a more reactive primary halide. This halide then undergoes an Sₙ2 reaction with potassium phthalimide. The phthalimide acts as a protected ammonia equivalent. The final step involves liberating the desired primary amine from the N-alkylated phthalimide intermediate, most commonly via hydrazinolysis (the Ing-Manske procedure), which is milder than acidic or basic hydrolysis.[1][15]

Experimental Protocols

Caption: Step-by-step workflow for the Gabriel Synthesis pathway.

Step 1: Synthesis of 5-Bromo-2-(chloromethyl)thiophene

-

Reaction Setup: In a fume hood, add 5-bromo-2-thiophenemethanol (1.0 eq.) to a flask containing dichloromethane (DCM) and cool to 0 °C in an ice bath.[16][17]

-

Reaction Execution: Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise via a syringe. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Causality: Thionyl chloride is an excellent reagent for converting primary alcohols to primary chlorides. The reaction proceeds through a chlorosulfite ester intermediate, and the byproducts (SO₂ and HCl) are gases, which drives the reaction to completion and simplifies workup.

-

-

Workup and Purification: Carefully pour the reaction mixture over ice water. Separate the organic layer, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over Na₂SO₄. After filtration, remove the solvent under reduced pressure. The crude product is often used directly in the next step without further purification.

Step 2: N-Alkylation with Potassium Phthalimide

-

Reaction Setup: Dissolve 5-bromo-2-(chloromethyl)thiophene (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Reaction Execution: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC for the consumption of the starting halide.

-

Workup and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of cold water. The N-alkylated phthalimide product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 3 & 4: Hydrazinolysis and Hydrochloride Salt Formation

-

Reaction Setup: Suspend the N-((5-bromothiophen-2-yl)methyl)phthalimide (1.0 eq.) in ethanol (EtOH).

-

Reaction Execution (Hydrazinolysis): Add hydrazine monohydrate (N₂H₄·H₂O, 5.0 eq.) and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[1][15]

-

Causality: Hydrazine attacks the carbonyl carbons of the phthalimide group, leading to the formation of a stable six-membered phthalhydrazide ring and liberating the desired primary amine.

-

-

Workup (Amine Isolation): Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with ethanol. Concentrate the combined filtrates under reduced pressure. Dissolve the residue in DCM and wash with water to remove any remaining hydrazine. Dry the organic layer and concentrate to yield the crude free amine.

-

Salt Formation: Dissolve the crude free amine in ethyl acetate. Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., ether or dioxane). The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I (Boc-Protected) | Pathway II (Gabriel Synthesis) |

| Starting Material | 5-Bromothiophene-2-carbaldehyde (Aldehyde) | 5-Bromo-2-thiophenemethanol (Alcohol) |

| Number of Steps | 2 (one-pot amination/protection + deprotection) | 4 (halogenation + alkylation + deprotection + salt) |

| Key Advantages | Fewer steps, operationally simpler, modern methodology. | Extremely high purity of the primary amine, avoids over-alkylation, classic and robust. |

| Key Disadvantages | NaBH₃CN is toxic; Boc protection adds cost/mass. | More steps, uses carcinogenic hydrazine, phthalhydrazide removal can be cumbersome.[1] |

| Scalability | Good; amenable to one-pot procedures. | Good; but requires handling of solids in multiple steps. |

| Purity Control | Good; chromatography of the Boc-intermediate is effective. | Excellent; final product is often very clean after precipitation. |

Conclusion

Both the Boc-protected intermediate pathway and the Gabriel synthesis represent reliable and effective strategies for producing high-quality this compound. The choice between them is a classic process chemistry decision. For rapid synthesis in a discovery setting where speed and operational simplicity are key, the Boc-protected pathway starting from the aldehyde is often preferred. For process development or situations where the absolute exclusion of secondary amine impurities is critical, the Gabriel synthesis remains an authoritative and invaluable tool in the synthetic chemist's arsenal.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 4. This compound | C5H7BrClNS | CID 42888202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boc Deprotection - HCl [commonorganicchemistry.com]

- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. chemimpex.com [chemimpex.com]

- 17. 5-Bromo-2-Thiophenemethanol [myskinrecipes.com]

An In-Depth Technical Guide to (5-Bromothiophen-2-yl)methanamine hydrochloride: Synthesis, Reactivity, and Application in Modern Drug Discovery

(5-Bromothiophen-2-yl)methanamine hydrochloride (CAS No. 1001414-56-7) has emerged as a pivotal building block in medicinal chemistry, valued for its unique structural and electronic properties. This guide offers an in-depth exploration of this compound, from its fundamental characteristics and synthesis to its strategic application in the development of therapeutic agents, most notably as a key intermediate in the synthesis of the blockbuster anticoagulant, Rivaroxaban. Tailored for researchers, scientists, and drug development professionals, this document provides not only procedural details but also the causal reasoning behind methodological choices, ensuring a blend of theoretical understanding and practical applicability.

Core Molecular Profile and Physicochemical Properties

This compound is a stable, crystalline solid that serves as a versatile synthon, primarily due to the presence of a reactive primary amine and a bromine-substituted thiophene ring.[1] This bifunctionality allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for library synthesis and lead optimization.

| Property | Value | Source |

| CAS Number | 1001414-56-7 | [1] |

| Molecular Formula | C₅H₇BrClNS | [2] |

| Molecular Weight | 228.54 g/mol | [2] |

| IUPAC Name | (5-bromothiophen-2-yl)methanamine;hydrochloride | [1] |

| Appearance | White to off-white solid | [3] |

| Canonical SMILES | C1=C(SC(=C1)Br)CN.Cl | [1] |

Structural Diagram:

Caption: 2D structure of this compound.

Strategic Synthesis of the Core Scaffold

The efficient synthesis of this compound is critical for its application in large-scale drug manufacturing. Several synthetic routes have been developed, with the choice often depending on the starting material availability, scalability, and desired purity profile. Below are two prevalent and validated synthetic strategies.

Synthesis via Reductive Amination of 5-Bromothiophene-2-carbaldehyde

This is a direct and widely used method that leverages the corresponding aldehyde. The causality behind this approach lies in the formation of an imine intermediate, which is then reduced to the target primary amine.

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol:

-

Imine Formation: To a solution of 5-bromothiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, add an ammonia source (e.g., ammonium hydroxide, 5-10 eq). The reaction is typically stirred at room temperature until imine formation is complete, as monitored by TLC or LC-MS.

-

Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent like sodium borohydride (1.5-2.0 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the imine is fully reduced.

-

Work-up and Salt Formation: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure. The resulting free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same solvent is added dropwise with stirring to precipitate the hydrochloride salt. The solid is collected by filtration, washed with cold solvent, and dried under vacuum.

Synthesis via Deprotection of a Boc-Protected Amine

This route offers a high-purity product and is particularly useful when the amine needs to be masked during previous synthetic steps. The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines, which can be readily removed under acidic conditions.[4]

Experimental Protocol:

-

Boc-Deprotection: Tert-butyl (5-bromothiophen-2-yl)methylcarbamate (1.0 eq) is dissolved in a suitable solvent like anhydrous ethyl acetate (e.g., 8.322 g in 150 mL).[4]

-

HCl Treatment: Dry HCl gas is bubbled through the solution for approximately 2 hours, leading to the precipitation of the hydrochloride salt.[4] Alternatively, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) can be used.

-

Isolation: The solvent is removed by distillation under reduced pressure. The resulting residue is washed sequentially with anhydrous ethyl acetate and diethyl ether to yield the pure this compound.[4] This method typically results in high yields, often around 95%.[4]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. While a publicly available, fully assigned spectrum for this specific salt is not readily found, the following data is representative based on the analysis of the free base and closely related structures.

| Technique | Expected Characteristics |

| ¹H NMR | (DMSO-d₆, 400 MHz): δ ~8.4 (br s, 3H, NH₃⁺), ~7.3 (d, 1H, thiophene-H), ~7.1 (d, 1H, thiophene-H), ~4.2 (s, 2H, CH₂). The broad singlet for the ammonium protons is characteristic. The thiophene protons will appear as doublets with a coupling constant of approximately 3-4 Hz. |

| ¹³C NMR | (DMSO-d₆, 100 MHz): δ ~142 (C-thiophene), ~131 (C-thiophene), ~127 (C-thiophene), ~115 (C-Br), ~40 (CH₂). The carbon attached to the bromine will be significantly downfield. |

| Mass Spec (ESI+) | m/z for the free base [M+H]⁺: Expected around 191.9/193.9 (isotopic pattern for Br). |

| IR (KBr) | ν (cm⁻¹): ~3000-2800 (N-H stretch of ammonium), ~1600 (N-H bend), ~1400-1000 (thiophene ring vibrations), ~700-600 (C-Br stretch). |

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A validated HPLC method ensures that the material is free from starting materials, by-products, and other impurities.

Exemplary HPLC Method:

-

Instrumentation: HPLC system with a Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

-

Mobile Phase: A gradient elution is typically employed for optimal separation. For example:

-

A: 0.1% Trifluoroacetic acid in Water

-

B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.[5]

-

Detection Wavelength: 254 nm.[5]

-

Injection Volume: 10 µL.[5]

Self-Validation System: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The peak for (5-Bromothiophen-2-yl)methanamine should be well-resolved from any potential impurities, such as the starting aldehyde or unreacted Boc-protected amine.

Application in Drug Discovery: The Rivaroxaban Case Study

The most prominent application of (5-Bromothiophen-2-yl)methanamine is as a key building block in the synthesis of Rivaroxaban , an orally active direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[6] Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a major therapeutic strategy for anticoagulation.[7][8]

The synthesis of Rivaroxaban involves the amide coupling of (5-Bromothiophen-2-yl)methanamine with another key intermediate, 5-chlorothiophene-2-carbonyl chloride.[9] This reaction highlights the utility of the primary amine on the (5-Bromothiophen-2-yl)methanamine scaffold.

Caption: Simplified synthetic pathway to Rivaroxaban.

Key Synthetic Transformations

The dual reactivity of this compound makes it a versatile tool for constructing complex molecules. The primary amine can be readily acylated, alkylated, or used in reductive aminations, while the bromo-substituent is a handle for cross-coupling reactions.

Amide Bond Formation

This is a fundamental reaction for this building block, as exemplified in the synthesis of Rivaroxaban.

Experimental Protocol (General Schotten-Baumann Conditions):

-

The free base of (5-Bromothiophen-2-yl)methanamine is generated by neutralizing the hydrochloride salt with a suitable base (e.g., NaOH, NaHCO₃).

-

The free amine (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

An aqueous solution of a base (e.g., 1M NaOH, 2.0 eq) is added.

-

The mixture is cooled in an ice bath, and the acyl chloride (e.g., 5-chlorothiophene-2-carbonyl chloride, 1.1 eq) is added dropwise with vigorous stirring.

-

The reaction is stirred at room temperature until completion.

-

The organic layer is separated, washed with water and brine, dried, and concentrated to yield the amide product, which can be further purified by crystallization or chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond on the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

This reaction is ideal for forming C-C bonds by coupling with boronic acids or esters.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

-

To a reaction vessel, add the N-protected (5-Bromothiophen-2-yl)methanamine (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

A degassed solvent system (e.g., dioxane/water, DMF, or toluene) is added.

-

The mixture is heated (typically 80-110 °C) until the starting material is consumed.

-

After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic extract by column chromatography.

This reaction allows for the formation of a C-N bond, replacing the bromine with another amine functionality.[11][12]

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the N-protected (5-Bromothiophen-2-yl)methanamine (1.0 eq), the amine to be coupled (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex, 1-4 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-8 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq).[13]

-

A dry, degassed solvent such as toluene or dioxane is added.

-

The reaction mixture is heated (typically 80-120 °C) until completion.

-

The crude product is isolated by filtration through celite to remove palladium residues, followed by an extractive work-up and purification by chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value building block whose utility is firmly established in the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. The successful application of this compound in the synthesis of Rivaroxaban underscores the importance of the thiophene scaffold in modern drug design. This guide provides a comprehensive framework for the synthesis, characterization, and application of this key intermediate, empowering researchers to leverage its full potential in their drug discovery endeavors.

References

- 1. youtube.com [youtube.com]

- 2. This compound | C5H7BrClNS | CID 42888202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.leyan.com [file.leyan.com]

- 4. C-(5-BROMO-THIOPHEN-2-YL)-METHYLAMINE HYDROCHLORIDE | 1001414-56-7 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 9. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

Molecular weight of (5-Bromothiophen-2-yl)methanamine hydrochloride

An In-Depth Technical Guide to (5-Bromothiophen-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Application

Abstract

This compound is a pivotal chemical intermediate, particularly valued in the fields of medicinal chemistry and materials science. Its thiophene core, functionalized with a reactive aminomethyl group and a bromine atom, offers versatile handles for molecular elaboration. This guide provides an in-depth examination of this compound, consolidating its physicochemical properties, a detailed and validated synthesis protocol, comprehensive analytical characterization workflows, and a discussion of its applications. The content herein is curated for researchers, scientists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and practical laboratory application.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of a reagent is the cornerstone of its effective application. This compound is the salt form of the parent amine, (5-Bromothiophen-2-yl)methanamine[1][2]. The hydrochloride form is generally preferred in laboratory settings due to its increased stability, higher melting point, and improved handling characteristics as a crystalline solid compared to the often-oily free amine.

Key identifiers and properties are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | (5-bromothiophen-2-yl)methanamine;hydrochloride | PubChem[1] |

| CAS Number | 1001414-56-7 | PubChem[1], AiFChem[3] |

| Molecular Formula | C₅H₇BrClNS | PubChem[1], AiFChem[3] |

| Molecular Weight | 228.54 g/mol | PubChem[1], AiFChem[3] |

| Canonical SMILES | C1=C(SC(=C1)Br)CN.Cl | PubChem[1] |

| InChIKey | DWYVWUCEDHIAMH-UHFFFAOYSA-N | PubChem[1], AiFChem[3] |

| Parent Compound CID | 23130577 ((5-Bromothiophen-2-yl)methanamine) | PubChem[1] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly and efficiently achieved via the deprotection of a Boc-protected precursor, tert-butyl (5-bromothiophen-2-yl)methylcarbamate. This method is favored for its high yield and the purity of the resulting product[4]. The tert-butoxycarbonyl (Boc) group is a standard amine-protecting group in organic synthesis, valued for its stability in a wide range of reaction conditions and its facile removal under acidic conditions.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via Boc deprotection.

Step-by-Step Experimental Protocol

This protocol is adapted from a standard literature procedure[4].

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve tert-butyl (5-bromothiophen-2-yl)methylcarbamate (e.g., 8.32 g, 28.5 mmol) in anhydrous ethyl acetate (150 mL).

-

Scientist's Insight: The use of anhydrous solvent is critical to prevent hydrolysis of the Boc-carbamate and to ensure the hydrochloride salt precipitates cleanly. Ethyl acetate is an excellent choice due to the low solubility of the final hydrochloride salt in it.

-

-

HCl Gas Introduction (Deprotection):

-

Begin bubbling a steady stream of dry hydrogen chloride (HCl) gas through the solution. The HCl gas can be generated from a cylinder or by adding concentrated sulfuric acid dropwise to sodium chloride. Ensure the setup is in a well-ventilated fume hood.

-

Continue the gas flow for approximately 2 hours. A large amount of a white or off-white precipitate will form as the reaction proceeds[4].

-

Mechanism Rationale: The acidic proton from HCl protonates the carbonyl oxygen of the Boc group, making the carbonyl carbon more electrophilic. The tert-butyl carbocation, a stable carbocation, is then eliminated, which subsequently deprotonates to form isobutylene gas. The amine is liberated and immediately protonated by another equivalent of HCl to form the insoluble hydrochloride salt.

-

-

Product Isolation:

-

Once the reaction is complete (indicated by the cessation of further precipitation, which can be monitored by TLC if desired), stop the HCl flow and remove the gas inlet tube.

-

Remove the solvent by distillation under reduced pressure using a rotary evaporator.

-

-

Purification by Washing:

-

To the resulting solid residue, add anhydrous ethyl acetate (50 mL), thoroughly triturate the solid, and remove the solvent by filtration or decantation. Repeat this washing step two more times.

-

Next, wash the solid sequentially with diethyl ether (3 x 50 mL) in a similar manner[4].

-

Expert Justification: This series of washes is a crucial purification step. Ethyl acetate removes any unreacted starting material and soluble organic impurities. The subsequent ether washes remove residual ethyl acetate and other non-polar impurities, leaving the pure, insoluble hydrochloride salt.

-

-

Drying:

-

Dry the final product under high vacuum to remove all traces of solvent. This typically yields the target compound as a white to off-white crystalline solid with high purity (>95%). A reported yield for this procedure is approximately 95%[4].

-

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system, providing orthogonal data points to build a complete analytical profile.

Characterization Workflow Diagram

Caption: A logical workflow for the comprehensive analytical characterization.

Expected Analytical Data

-

¹H NMR Spectroscopy: The proton NMR spectrum (typically run in DMSO-d₆ or D₂O) should show characteristic signals for the thiophene ring protons and the aminomethyl protons. The two protons on the thiophene ring will appear as doublets in the aromatic region (approx. 7.0-7.5 ppm). The methylene (-CH₂-) protons adjacent to the amine will appear as a singlet or broadened singlet (approx. 4.0-4.5 ppm). The amine protons (-NH₃⁺) will appear as a broad signal, the chemical shift of which is highly dependent on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon NMR will show five distinct signals: four for the thiophene ring carbons (two of which will be quaternary and two methine) and one for the methylene carbon (-CH₂-). The carbon attached to the bromine will be significantly shifted compared to unsubstituted thiophene.

-

Mass Spectrometry (MS): When analyzed by electrospray ionization (ESI) in positive mode, the mass spectrum will show the molecular ion for the free amine (the parent compound) [M+H]⁺. Given the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic pair of peaks of equal intensity, separated by 2 m/z units, will be observed for the molecular ion. For C₅H₆BrNS, the expected monoisotopic mass is ~190.94 Da[5].

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is the gold standard for determining purity. Using a suitable reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA), a pure sample should exhibit a single major peak. The purity can be quantified as a percentage of the total peak area.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis[6]. Its utility stems from the distinct reactivity of its functional groups:

-

The Primary Amine: The aminomethyl group is a key nucleophile. It can be readily acylated, alkylated, or used in reductive amination reactions to build more complex amide, secondary/tertiary amine, or sulfonamide linkages. This is fundamental for constructing the side chains of potential drug candidates.

-

The Bromo-Thiophene Core: The bromine atom is a synthetic linchpin. It is perfectly positioned for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Thiophene-containing molecules are prevalent in medicinal chemistry and are core scaffolds in numerous approved drugs[7][8]. They are often used as bioisosteres for phenyl rings, offering a similar size and shape but with different electronic properties and metabolic profiles. For instance, the development of thiophenic analogues of other drug classes, such as AMPA receptor potentiators, has led to potent new chemical entities for neurological disorders[8].

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is non-negotiable. This compound possesses specific hazards that must be managed with appropriate safety protocols.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is associated with the following hazards[1][9]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is more than just a chemical on a shelf; it is a key enabler for innovation in pharmaceutical and materials science. Its well-defined physicochemical properties, coupled with straightforward and high-yielding synthesis, make it an accessible and valuable building block. The dual functionality of the primary amine and the synthetically versatile bromine atom provides a robust platform for the generation of diverse chemical libraries. By adhering to the validated protocols for synthesis, characterization, and safe handling detailed in this guide, researchers can confidently and efficiently leverage this compound to advance their scientific objectives.

References

- 1. This compound | C5H7BrClNS | CID 42888202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1001414-56-7 | this compound - AiFChem [aifchem.com]

- 4. C-(5-BROMO-THIOPHEN-2-YL)-METHYLAMINE HYDROCHLORIDE | 1001414-56-7 [chemicalbook.com]

- 5. PubChemLite - (5-bromothiophen-3-yl)methanamine hydrochloride (C5H6BrNS) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. isca.me [isca.me]

- 8. Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (4-Bromothiophen-2-yl)methanamine hydrochloride | C5H7BrClNS | CID 44118266 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (5-Bromothiophen-2-yl)methanamine hydrochloride

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of progress. (5-Bromothiophen-2-yl)methanamine hydrochloride is a versatile building block, frequently utilized in the synthesis of pharmacologically active compounds and functional materials. Its thiophene core is a privileged scaffold in medicinal chemistry, known for imparting desirable electronic and conformational properties to molecules.[1] The presence of a reactive bromine atom and a primary amine group makes it a key intermediate for further chemical modification.

This guide provides an in-depth, practical framework for the comprehensive spectroscopic characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to instill a deeper understanding of the causality behind the analytical choices and the interpretation of the resulting spectra. This document is designed for researchers, chemists, and drug development professionals who require robust, verifiable methods for structural confirmation. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete, self-validating spectroscopic profile of this important compound.

Molecular Structure and Analytical Strategy

Before delving into specific techniques, it is crucial to analyze the molecule's structure to anticipate its spectroscopic behavior.

References

An In-depth Technical Guide to the Safe Handling of (5-Bromothiophen-2-yl)methanamine hydrochloride

This guide provides a comprehensive overview of the safe handling, storage, and disposal of (5-Bromothiophen-2-yl)methanamine hydrochloride (CAS No: 1001414-56-7), a key building block in contemporary drug discovery and development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety data with practical, field-tested protocols to ensure the well-being of personnel and the integrity of research outcomes.

Introduction: Understanding the Compound

This compound is a thiophene derivative that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structural motif is of significant interest in medicinal chemistry due to the prevalence of the thiophene ring in numerous pharmaceuticals. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic transformations.

A thorough understanding of its chemical properties and associated hazards is paramount for its safe and effective utilization in a laboratory setting. This guide is intended to provide that essential knowledge.

Hazard Identification and Communication

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

GHS Classification

The compound is classified based on its potential health effects:

-

Acute Toxicity, Oral (Category 4) [1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [1]

GHS Label Elements

The following pictograms, signal word, and statements must be displayed on all containers of this compound:

Pictogram:

Signal Word: Warning

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement | Category |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] | Prevention |

| P264 | Wash skin thoroughly after handling.[2][3] | Prevention |

| P270 | Do not eat, drink or smoke when using this product.[5] | Prevention |

| P271 | Use only outdoors or in a well-ventilated area.[3][4] | Prevention |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | Prevention |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | Response |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3] | Response |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] | Response |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | Response |

| P330 | Rinse mouth.[5] | Response |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2][3] | Response |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[2][3] | Response |

| P362 | Take off contaminated clothing and wash before reuse.[2][3] | Response |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3][4] | Storage |

| P405 | Store locked up.[3][4] | Storage |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3][4] | Disposal |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for mitigating the risks associated with handling this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the solid form to avoid inhalation of dust particles.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or perforation before each use.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Safe Handling and Experimental Protocols

Adherence to a strict protocol is essential for the safe handling of this compound. The following workflow is designed to minimize exposure and prevent contamination.

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) and the experimental protocol.

-

Ensure all necessary PPE is available and in good condition.

-

Verify the functionality of the chemical fume hood, eyewash station, and safety shower.

-

-

Weighing and Dispensing:

-

Perform all weighing and dispensing operations within a chemical fume hood to contain any dust.

-

Use a spatula for transferring the solid material. Avoid creating dust clouds.

-

Close the container tightly immediately after use.

-

-

Reaction Setup:

-

When adding the compound to a reaction vessel, do so slowly to prevent splashing.

-

If dissolving the compound, add the solid to the solvent gradually.

-

Ensure the reaction apparatus is properly assembled and secured.

-

-

Post-Reaction Work-up:

-

Quench the reaction carefully, following the established protocol.

-

Be mindful of potential exotherms or gas evolution.

-

-

Decontamination and Cleanup:

-

Clean any spills immediately, following established laboratory procedures for hazardous materials.

-

Decontaminate all glassware and equipment that has come into contact with the compound.

-

Wipe down the work area in the fume hood.

-

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secure and accessible only to authorized personnel.

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Do not allow the material to enter drains or waterways.

-

Contaminated packaging should be treated as hazardous waste.

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

In case of a fire involving this material, use dry chemical, carbon dioxide, or foam extinguishers.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₇BrClNS |

| Molecular Weight | 228.54 g/mol |

| Appearance | Solid |

| CAS Number | 1001414-56-7 |

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the guidelines outlined in this document. A proactive approach to safety, grounded in a thorough understanding of the compound's hazards and the implementation of robust control measures, is the cornerstone of a secure and productive research environment.

References

An In-Depth Technical Guide to the Solubility of (5-Bromothiophen-2-yl)methanamine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of (5-bromothiophen-2-yl)methanamine hydrochloride (C₅H₇BrClNS, M.W.: 228.54 g/mol ).[1] As a critical starting material and intermediate in pharmaceutical research, understanding its solubility is paramount for successful reaction design, purification, formulation, and drug delivery strategies. This document outlines the theoretical principles governing its solubility based on its molecular structure, provides a gold-standard experimental protocol for its empirical determination, and presents an illustrative solubility profile in a range of common laboratory solvents. The influence of critical parameters such as pH and temperature is also discussed in detail. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for working with this compound.

Introduction: The Importance of a Well-Defined Solubility Profile

This compound is a substituted thienylmethanamine derivative. Its structure, featuring a polar amine hydrochloride group appended to a more lipophilic bromo-substituted thiophene ring, presents a unique solubility challenge.[1] In the context of drug development, solubility is a fundamental physicochemical property that dictates a compound's behavior at every stage, from synthesis to in vivo efficacy.

A poorly characterized solubility profile can lead to significant downstream challenges, including:

-

Inefficient Reactions: Difficulty in achieving homogeneous reaction conditions, leading to poor yields and inconsistent results.

-

Problematic Purifications: Challenges in selecting appropriate solvent systems for crystallization or chromatography.

-

Formulation Hurdles: For active pharmaceutical ingredients (APIs), solubility directly impacts the ability to develop viable oral or parenteral dosage forms. According to the Biopharmaceutics Classification System (BCS), low solubility can be a primary cause of poor oral bioavailability.[2]

This guide provides the theoretical foundation and practical tools necessary to precisely determine and understand the solubility of this compound, enabling scientists to mitigate these risks and accelerate their research and development timelines.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. As the hydrochloride salt of a primary amine, this compound is a polar, ionic compound.[3] Its dissolution is an energetic balance between the lattice energy of the solid salt and the solvation energy released upon interaction with solvent molecules.

-

In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are capable of both strong ion-dipole interactions and hydrogen bonding. The positively charged ammonium group and the chloride anion will be effectively solvated by the partial negative and positive dipoles of the solvent molecules, respectively. This strong solvation energy is expected to overcome the crystal lattice energy, leading to high solubility .[3]

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess strong dipoles but lack acidic protons for hydrogen bond donation. While they can solvate the cation through dipole interactions, the solvation of the chloride anion is less effective compared to protic solvents. Consequently, solubility is expected to be moderate to good , but generally lower than in polar protic solvents.

-

In Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant dipoles and cannot form hydrogen bonds. They are unable to effectively solvate the charged ions of the hydrochloride salt. The energy required to break the ionic crystal lattice is not compensated by solvation energy, resulting in very low to negligible solubility .[3][4]

Gold-Standard Protocol: Equilibrium Solubility Determination

To obtain reliable and reproducible quantitative data, the equilibrium shake-flask method is the universally accepted gold standard.[5] This method determines the thermodynamic solubility by allowing a saturated solution to reach equilibrium with an excess of the solid compound. The following protocol is a self-validating system designed for accuracy and robustness.

Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility method.

Step-by-Step Methodology

-

Preparation of Solutions (Triplicate):

-

To a series of glass vials, add an excess amount of this compound. "Excess" means enough solid will remain undissolved at equilibrium, which can be visually confirmed.

-

Pipette a precise, known volume (e.g., 1.0 mL) of the desired analytical-grade solvent into each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C for standard conditions or 37 °C for physiological relevance).[6]

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. Causality: Insufficient agitation time is a common source of error, leading to an underestimation of solubility. A validation experiment should be performed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a stable plateau.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle.

-

Centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes) to firmly pellet the remaining solid. Causality: This step is critical to ensure that no solid particulates are transferred during sampling, which would falsely elevate the measured concentration.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial.

-

Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The thiophene ring provides a suitable chromophore for detection.

-

-

Data Calculation and Reporting:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the final result in mg/mL or mol/L.

-

Report the mean solubility and standard deviation for the triplicate measurements.

-

Illustrative Solubility Profile

While specific experimental data for this compound is not widely published, the following table provides an illustrative profile based on the theoretical principles discussed. This serves as a practical guide for solvent selection.

| Solvent | Solvent Class | Expected Solubility (mg/mL at 25°C) | USP Descriptive Term |

| Water | Polar Protic | > 100 | Freely Soluble |

| Methanol | Polar Protic | > 100 | Freely Soluble |

| Ethanol | Polar Protic | 33 - 100 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 33 - 100 | Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 10 - 33 | Sparingly Soluble |

| Acetone | Polar Aprotic | 1 - 10 | Slightly Soluble |

| Dichloromethane (DCM) | Halogenated | < 1 | Very Slightly Soluble |

| Ethyl Acetate | Ester | < 0.1 | Practically Insoluble |

| Toluene | Aromatic Hydrocarbon | < 0.1 | Practically Insoluble |

| Hexane | Nonpolar | < 0.1 | Practically Insoluble |

Note: The United States Pharmacopeia (USP) defines descriptive solubility terms based on the parts of solvent required to dissolve one part of solute.[2]

Critical Factors Influencing Aqueous Solubility

For applications in biological systems or aqueous-based reactions, understanding the impact of pH and temperature is crucial.

Effect of pH

As the salt of a weak base (the amine) and a strong acid (HCl), the solubility of this compound in aqueous media is highly dependent on pH. The primary amine is protonated at low pH, existing as the charged ammonium cation, which is highly water-soluble. As the pH of the solution increases and approaches the pKa of the conjugate acid, the amine will begin to deprotonate, forming the neutral free base, (5-bromothiophen-2-yl)methanamine. This free base is significantly less polar and thus has much lower aqueous solubility.[7] A sharp decrease in solubility is expected as the pH is raised above the pKa of the amine. For biopharmaceutical applications, solubility should be determined across the physiological pH range of 1.2 to 6.8.[6]

Effect of Temperature

The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. However, this is not a universal rule and should be determined experimentally. Measuring solubility at different temperatures (e.g., 4°C, 25°C, 37°C) can provide valuable thermodynamic data and inform decisions about storage conditions for saturated solutions to prevent precipitation.

Logical Relationship Diagram

References

- 1. This compound | C5H7BrClNS | CID 42888202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. who.int [who.int]

- 7. CAS # 612499-04-4, (5-Bromothiophen-2-yl)methanamine, (5-Bromothiophen-2-ylmethyl)amine, 1-(5-Bromo-2-thienyl)methanamine - chemBlink [chemblink.com]

(5-Bromothiophen-2-yl)methanamine Hydrochloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction

(5-Bromothiophen-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its thiophene core, a bioisostere of the benzene ring, imparts unique physicochemical properties that are highly sought after in drug design. The presence of a bromine atom and an aminomethyl group at strategic positions on the thiophene ring provides synthetic handles for a variety of chemical transformations, making it a versatile intermediate in the construction of complex molecular architectures.

Thiophene-containing compounds have demonstrated a wide spectrum of biological activities, including but not limited to, antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties[1]. The thiophene moiety is a privileged scaffold in drug discovery, with numerous FDA-approved drugs incorporating this heterocycle[2][3]. This guide provides an in-depth exploration of this compound, focusing on its synthesis, chemical properties, and applications as a key intermediate in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₇BrClNS | --INVALID-LINK--[4] |

| Molecular Weight | 228.54 g/mol | --INVALID-LINK--[4] |

| CAS Number | 1001414-56-7 | --INVALID-LINK--[4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a commercially available starting material, 2-bromothiophene. The overall synthetic workflow is depicted below.

References

A Researcher's Guide to Sourcing (5-Bromothiophen-2-yl)methanamine hydrochloride: From Supplier Validation to Application

Introduction: The Critical Role of a Versatile Building Block

(5-Bromothiophen-2-yl)methanamine hydrochloride is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its thiophene core, substituted with a reactive bromomethylamine side chain, offers a versatile scaffold for the synthesis of a wide array of more complex molecules. In drug discovery, this compound serves as a valuable starting material for the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies. The purity and consistency of this starting material are paramount, as impurities can lead to unforeseen side reactions, complicate purification, and ultimately impact the biological activity and reproducibility of experimental results. This guide provides an in-depth technical overview for researchers on sourcing high-quality this compound, from identifying reliable suppliers to validating the quality of the material received.

Navigating the Supplier Landscape: Key Considerations for Procurement

The selection of a chemical supplier should be a carefully considered process, balancing cost with the assurance of quality and reliability. For a specialized building block such as this compound, several reputable suppliers cater to the research and development community. A comparative overview of some of the key suppliers is presented below.

Table 1: Comparative Overview of Key Suppliers for this compound

| Supplier | Typical Purity | Analytical Data Provided | Available Quantities |

| BOC Sciences | ≥97% | Certificate of Analysis (CoA), NMR, LC-MS, HPLC | Grams to Kilograms |

| Ambeed | ≥97% | CoA, NMR, LC-MS, HPLC | Grams to Kilograms |

| BLD Pharmatech | ≥97% | CoA, NMR, HPLC, LC-MS | Grams to Kilograms |

| SAGECHEM | ≥98% | CoA, HPLC | Grams to Kilograms |

| AiFChem | ≥97% | CoA | Grams |

| Chemrio | Varies | Inquire | Grams |

It is important to note that while many suppliers list standard purities of ≥97%, the specific batch-to-batch consistency can vary. Therefore, it is crucial to request a batch-specific Certificate of Analysis before purchase.

The Cornerstone of Quality: Understanding and Scrutinizing Analytical Data

A Certificate of Analysis (CoA) is the primary document that attests to the quality of a chemical. Researchers should not only ensure a CoA is provided but also possess the basic knowledge to interpret the data within it.

Key Analytical Techniques for Quality Control:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful techniques for confirming the structure of a molecule. For this compound, the spectrum should show characteristic peaks for the protons on the thiophene ring and the aminomethyl group. The integration of these peaks should correspond to the number of protons in each environment. The absence of significant unassigned peaks is a good indicator of high purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is excellent for both confirming the molecular weight of the target compound and identifying the presence of impurities. The chromatogram should ideally show a single major peak corresponding to the desired product. The mass spectrum associated with this peak should display the expected molecular ion.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the components of a mixture. A purity assessment by HPLC should show a high percentage area for the main peak, with minimal secondary peaks.

A Step-by-Step Protocol for Evaluating a New Supplier

-

Initial Inquiry: Contact the supplier and request a quote and a typical Certificate of Analysis for this compound.

-

CoA Scrutiny: Carefully review the CoA. Check for the batch number, date of analysis, and the analytical methods used. Ensure the reported purity meets your experimental requirements.

-

Request for Spectral Data: If not already provided on the CoA, request the raw or processed NMR and LC-MS data for the specific batch you intend to purchase.

-

Data Interpretation: Analyze the spectral data to confirm the structure and assess the purity. Look for any discrepancies between the data and the expected structure.

-

Small-Scale Validation: For critical applications, it is advisable to purchase a small "evaluation" quantity first. Perform your own in-house analytical testing (e.g., NMR, LC-MS) to verify the supplier's claims.

-

Test Reaction: Conduct a small-scale trial reaction to ensure the material performs as expected in your specific application.

An In-depth Technical Guide to (5-Bromothiophen-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications

(5-Bromothiophen-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive primary amine and a versatile brominated thiophene core, offers a gateway to a diverse array of complex molecules. This guide provides a comprehensive technical overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its applications for researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical Properties

This compound is the hydrochloride salt of the parent amine, (5-Bromothiophen-2-yl)methanamine. The salt form generally confers greater stability and improved handling characteristics as a solid.

Chemical Structure and Identifiers

The structural framework and key identifiers of this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (5-bromothiophen-2-yl)methanamine;hydrochloride | --INVALID-LINK--[1] |

| CAS Number | 1001414-56-7 | --INVALID-LINK--[2] |

| Molecular Formula | C₅H₇BrClNS | --INVALID-LINK--[1] |

| Molecular Weight | 228.54 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | C1=C(SC(=C1)Br)CN.Cl | --INVALID-LINK--[1] |

| InChI Key | DWYVWUCEDHIAMH-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Physical and Chemical Properties

While experimentally determined data for the hydrochloride salt are not widely published, a combination of data for the free base and computed values provides a useful profile.

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

| Appearance | White to off-white solid | Typical for amine hydrochlorides | Inferred |

| Melting Point | Not available | Data for the hydrochloride salt is not published. | |

| Boiling Point | 246.1 ± 25.0 °C at 760 Torr | Predicted for the free base. | --INVALID-LINK--[3] |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | Expected for a hydrochloride salt. | Inferred |

| pKa | Not available | The amine is expected to have a pKa in the range of 9-10. | Inferred |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the deprotection of a suitable N-protected precursor. The following protocol outlines a robust method starting from the tert-butyl carbamate (Boc)-protected amine.

Synthetic Pathway

The synthesis follows a straightforward deprotection strategy, which is a cornerstone of amine synthesis in organic chemistry.

Experimental Protocol

This protocol is adapted from a procedure described by ChemicalBook and represents a standard method for Boc deprotection using gaseous hydrogen chloride.[2]

Materials:

-

tert-butyl (5-bromothiophen-2-yl)methylcarbamate

-

Anhydrous ethyl acetate

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and filter flask

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve tert-butyl (5-bromothiophen-2-yl)methylcarbamate (e.g., 8.32 g) in anhydrous ethyl acetate (e.g., 150 mL).

-

HCl Gas Introduction: Stir the solution and bubble dry hydrogen chloride gas through it using a gas dispersion tube for approximately 2 hours. A significant amount of precipitate will form during this time.

-

Reaction Completion and Solvent Removal: Once the reaction is complete (as indicated by the cessation of further precipitation or by TLC analysis), remove the solvent under reduced pressure using a rotary evaporator.

-

Washing: Wash the resulting solid residue sequentially with anhydrous ethyl acetate (e.g., 3 x 50 mL) and anhydrous diethyl ether (e.g., 3 x 50 mL) to remove any remaining impurities.

-

Drying: Dry the purified solid product under vacuum to yield this compound as a white to off-white solid. A typical yield for this procedure is around 95%.[2]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the nucleophilic primary amine and the potential for cross-coupling reactions at the C-Br bond. For reactions involving the free amine, a preliminary neutralization step with a suitable base is required.

Reactions of the Aminomethyl Group

The primary amine is a versatile functional group that can undergo a variety of transformations to introduce diverse substituents.

Reactions of the Bromo-Thiophene Moiety

The bromine atom on the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and other carbon-based substituents. This is a powerful strategy for scaffold elaboration in drug discovery.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Stille Coupling: Coupling with organostannanes.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

These reactions significantly expand the chemical space accessible from this building block, allowing for the synthesis of highly functionalized thiophene derivatives.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Thiophene protons: Two doublets in the aromatic region (approx. 6.8-7.2 ppm), with a small coupling constant (J ≈ 3-4 Hz).- Methylene protons (-CH₂-): A singlet or broad singlet around 4.0-4.5 ppm.- Amine protons (-NH₃⁺): A broad singlet at a downfield chemical shift (variable, often > 8 ppm), which may exchange with D₂O. |

| ¹³C NMR | - Thiophene carbons: Four signals in the aromatic region (approx. 110-150 ppm). The carbon bearing the bromine atom will be shifted upfield compared to the other carbons.- Methylene carbon (-CH₂-): A signal around 40-45 ppm. |

| IR Spectroscopy | - N-H stretching: A broad band in the region of 2500-3200 cm⁻¹ characteristic of an ammonium salt.- C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.- C=C stretching (thiophene): Peaks around 1400-1500 cm⁻¹.- C-Br stretching: A peak in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | - The mass spectrum of the free base would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). |

Applications in Drug Discovery and Materials Science

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and functional materials. The thiophene moiety is a well-established bioisostere for the phenyl group and is present in numerous approved drugs.

-

Medicinal Chemistry: The scaffold is used to synthesize compounds targeting a wide range of therapeutic areas. For instance, derivatives of this compound are investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors. The ability to derivatize both the amine and the thiophene ring allows for the creation of large libraries of compounds for high-throughput screening.

-

Materials Science: The thiophene core is a key component in the development of organic electronics due to its favorable electronic properties. Polymers and small molecules incorporating this unit are explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): It is recommended to use safety glasses, gloves, and a lab coat when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion